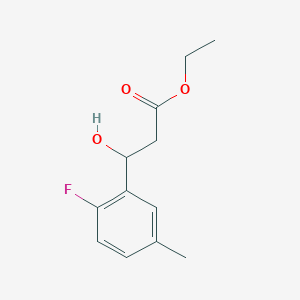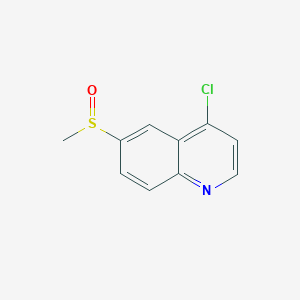
4-Chloro-6-(methylsulfinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(methylsulfinyl)quinoline is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a methylsulfinyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Chloro-6-(methylsulfinyl)quinoline, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave and ultraviolet irradiation-promoted synthesis, as well as eco-friendly and reusable catalysts, has been explored to make the process greener and more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylsulfinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methylsulfinyl group to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of 4-Chloro-6-(methylsulfonyl)quinoline
Reduction: Formation of 4-Chloro-6-(methylthio)quinoline
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(methylsulfinyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylsulfinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfinyl group, making it less versatile in certain chemical reactions.
6-Methylsulfinylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-6-(methylthio)quinoline: Similar structure but with a methylthio group instead of a methylsulfinyl group, which may influence its chemical and biological properties.
Uniqueness
4-Chloro-6-(methylsulfinyl)quinoline is unique due to the presence of both the chlorine atom and the methylsulfinyl group, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
4-chloro-6-methylsulfinylquinoline |
InChI |
InChI=1S/C10H8ClNOS/c1-14(13)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI Key |
MDJLDHGDAMDBBH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


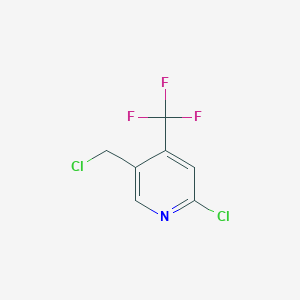
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
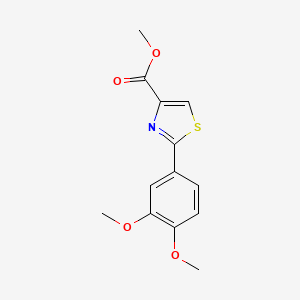
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)

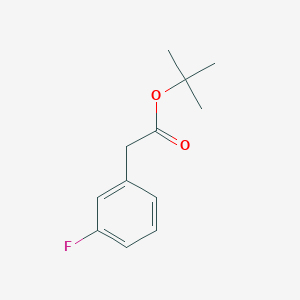
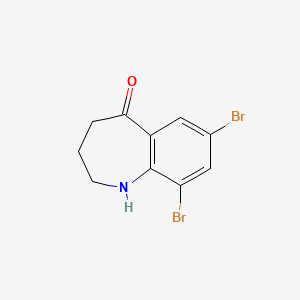
![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)
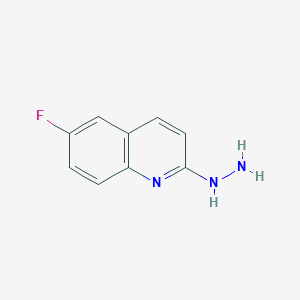
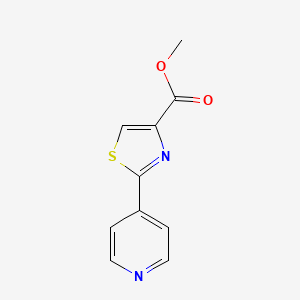
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
